molecular formula C15H24N2O B11171670 N-tert-butyl-4-(diethylamino)benzamide

N-tert-butyl-4-(diethylamino)benzamide

Cat. No.: B11171670
M. Wt: 248.36 g/mol
InChI Key: SVOTXKCOLIQGQF-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(diethylamino)benzamide is an organic compound with the molecular formula C21H28N2O. It is known for its unique chemical structure, which includes a tert-butyl group and a diethylamino group attached to a benzamide core. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-4-(diethylamino)benzamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitrobenzoic acid with tert-butylamine, followed by reduction and subsequent reaction with diethylamine. The reaction conditions typically involve the use of organic solvents such as methanol, dichloromethane, and ether .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(diethylamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

N-tert-butyl-4-(diethylamino)benzamide is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(diethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-4-(diethylamino)benzamide is unique due to the presence of both tert-butyl and diethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

N-tert-butyl-4-(diethylamino)benzamide

InChI

InChI=1S/C15H24N2O/c1-6-17(7-2)13-10-8-12(9-11-13)14(18)16-15(3,4)5/h8-11H,6-7H2,1-5H3,(H,16,18)

InChI Key

SVOTXKCOLIQGQF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC(C)(C)C

Origin of Product

United States

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